molecular formula C20H15NO2 B14312500 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione CAS No. 113546-82-0

6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione

Cat. No.: B14312500
CAS No.: 113546-82-0
M. Wt: 301.3 g/mol
InChI Key: ILTAEUIOZYVKAB-UHFFFAOYSA-N
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Description

6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons that have significant applications in various fields due to their unique structural properties. This compound, in particular, is characterized by the presence of a methylamino group and a phenyl group attached to the phenalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the phenalene core, followed by the introduction of the methylamino and phenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening can also aid in identifying the most effective catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenalene: The parent compound of 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione.

    2-Phenyl-1H-phenalene-1,3(2H)-dione: A similar compound lacking the methylamino group.

    6-Amino-2-phenyl-1H-phenalene-1,3(2H)-dione: A similar compound with an amino group instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of both the methylamino and phenyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

113546-82-0

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

6-(methylamino)-2-phenylphenalene-1,3-dione

InChI

InChI=1S/C20H15NO2/c1-21-16-11-10-15-18-13(16)8-5-9-14(18)19(22)17(20(15)23)12-6-3-2-4-7-12/h2-11,17,21H,1H3

InChI Key

ILTAEUIOZYVKAB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=C3C2=C(C=C1)C(=O)C(C3=O)C4=CC=CC=C4

Origin of Product

United States

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